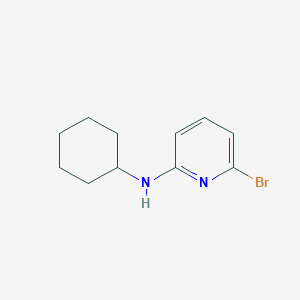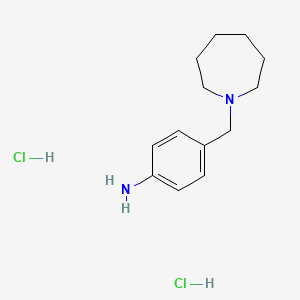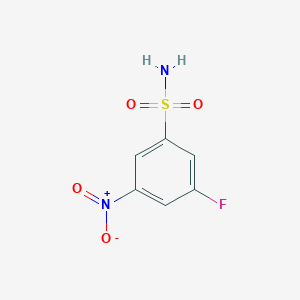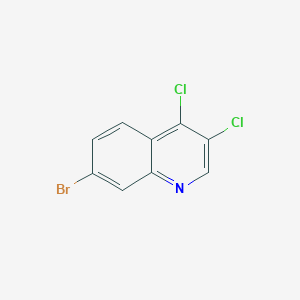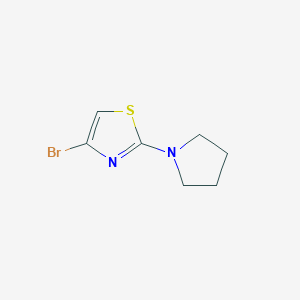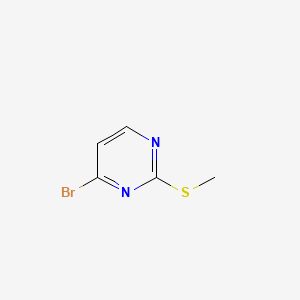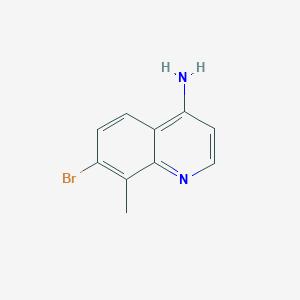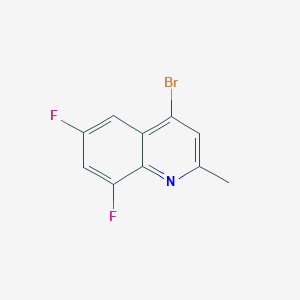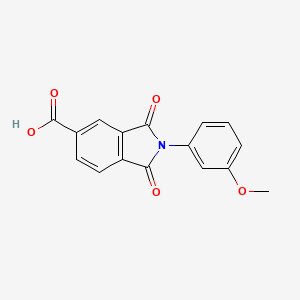![molecular formula C8H5ClN2O B1371808 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 958230-19-8](/img/structure/B1371808.png)
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
概要
説明
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a heterocyclic compound . It has the empirical formula C8H5ClN2O and a molecular weight of 180.59 . The compound is solid in form .
Molecular Structure Analysis
The experimental charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine has been carried out using high-resolution X-ray diffraction data . The topology of the bonding scheme within the molecule has been investigated . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established .Physical And Chemical Properties Analysis
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is a solid compound . It has a molecular weight of 180.59 g/mol . The compound has a topological polar surface area of 52.5 Ų . It has a complexity of 222 .科学的研究の応用
Synthesis of Heterocyclic Compounds
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde is utilized in the synthesis of various heterocyclic compounds. For example, the compound has been used in the preparation of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation processes. These derivatives are formed via intramolecular 1,3-dipolar cycloaddition, yielding tricyclic heterocycles in good yields (El-Nabi, 2004).
Development of Chalcone Analogues and Dipyrazolopyridines
The compound is instrumental in the synthesis of novel carbaldehydes, which are further used to create chalcone analogues and dipyrazolopyridines. These are synthesized from carbaldehydes treated with acetophenones and hydrazine hydrate (Quiroga et al., 2010).
Catalytic Transformations
In certain studies, derivatives of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have been used in acid-catalyzed ring closures and transformations. These processes have yielded various types of cyclic compounds, showcasing the compound’s versatility in catalytic transformations (Bertha et al., 1998).
Sonogashira-Type Reactions
The compound has been a precursor in Sonogashira-type cross-coupling reactions. This involves transforming the compound with various alkynes to produce 1-phenylpyrazolo[4,3-c]pyridines and their oxides, indicating its utility in complex organic synthesis (Vilkauskaitė et al., 2011).
Interaction Studies
Interaction studies involving 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde have led to the discovery of derivatives of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine, contributing to the development of potentially biologically active compounds (Zinchenko et al., 2018).
Synthesis of Azaindoles
This compound is used in the synthesis of 7-azaindole derivatives, highlighting its role in creating complex organic structures useful in various fields of chemistry (Figueroa‐Pérez et al., 2006).
Creation of Carboannulated Compounds
It serves as a precursor in the formation of carboannulated and functionalized triazolo[4,5-b]pyridines, further demonstrating its versatility in organic synthesis (Syrota et al., 2020).
Safety And Hazards
特性
IUPAC Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-5(4-12)3-11-8-6(7)1-2-10-8/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRMXFJXIGCKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640163 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
CAS RN |
958230-19-8 | |
| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

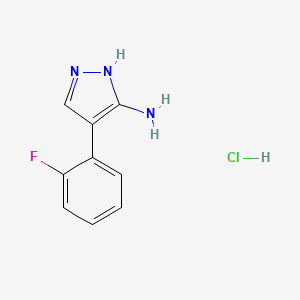
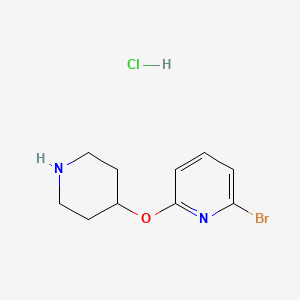
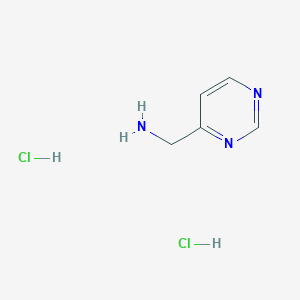
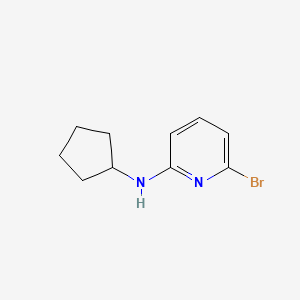
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)
